molecular formula C16H17N3O5 B12771374 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- CAS No. 81282-54-4

2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)-

Cat. No.: B12771374
CAS No.: 81282-54-4
M. Wt: 331.32 g/mol
InChI Key: HWELZVAKHIRUCZ-UHFFFAOYSA-N
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Description

The compound 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- (hereafter referred to as Compound A) is a heterocyclic derivative featuring a pyrrolidinedione core fused with a benzoxazolyl moiety and a 4-morpholinylmethyl substituent. This structure confers unique physicochemical properties, making it a candidate for applications in polymer chemistry and enzyme-responsive drug delivery systems.

Properties

CAS No.

81282-54-4

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

1-[3-(morpholin-4-ylmethyl)-2-oxo-1,3-benzoxazol-5-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H17N3O5/c20-14-3-4-15(21)19(14)11-1-2-13-12(9-11)18(16(22)24-13)10-17-5-7-23-8-6-17/h1-2,9H,3-8,10H2

InChI Key

HWELZVAKHIRUCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC3=C(C=C2)OC(=O)N3CN4CCOCC4

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzoxazole ring, followed by the introduction of the morpholine group and the pyrrolidinedione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis .

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound A is compared to 1-{[(2S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]oxy}-2,5-pyrrolidinedione (Compound 2 from ), a norbornene-derived pyrrolidinedione used in block-copolymer synthesis for micellar nanoparticles. Below is a detailed analysis:

Parameter Compound A Compound 2
Core Structure Benzoxazolyl-pyrrolidinedione hybrid Norbornene-exo-2,3-dicarboximide with pyrrolidinedione
Key Functional Groups Morpholinylmethyl, benzoxazole, 2-oxo-pyrrolidine Bicycloheptenylcarbonyloxy, norbornene, ester linkage
Hydrophilicity Higher (due to morpholine’s tertiary amine and oxygen atoms) Moderate (hydrophobic bicycloheptenyl group dominates)
Polymerization Likely compatible with ring-opening metathesis (e.g., Grubbs catalyst) Polymerized via Grubbs catalyst to form block-copolymers
Biological Interactions Potential MMP-2/9 cleavage due to benzoxazole’s aromaticity Conjugated with MMP-cleavable peptide (GPLGLAGGWGERDGS) for targeted release

Biological Activity

2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- is a complex organic compound with the molecular formula C19H20N2O4. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Its unique structural features, including a pyrrolidinedione core and substituents such as morpholine and benzoxazole, contribute to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of 2,5-Pyrrolidinedione exhibit significant activities such as:

  • Enzyme Inhibition : Compounds related to 2,5-Pyrrolidinedione have shown inhibitory effects on enzymes like tyrosinase. For example, a derivative demonstrated an inhibition rate of 83.87% at a concentration of 20 μM against mushroom tyrosinase, with an IC50 value of 2.23 ± 0.44 μM, indicating strong binding affinity .
  • Antimicrobial Properties : Some derivatives have displayed notable antimicrobial activity, making them candidates for further pharmacological studies.
  • Anticancer Potential : Certain structural analogs are being explored for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.

Comparative Biological Activity

The following table summarizes the biological activities of different compounds related to 2,5-Pyrrolidinedione:

Compound NameStructural FeaturesNotable Biological Activity
2,5-Pyrrolidinedione, 1-(1-naphthalenylcarbonyl)oxySimilar core structure with different substituentsAntimicrobial activity
2,5-Pyrrolidinedione, 1-(3-naphthalenylcarbonyl)oxyVariation in naphthalene positioningPotential anticancer properties
2,5-Pyrrolidinedione, 1-(4-naphthalenylcarbonyl)oxyDifferent naphthalene substitutionUnique chemical reactivity

Synthesis and Activity Studies

Research has focused on synthesizing various derivatives of the pyrrolidinedione structure to enhance biological activity. For instance:

  • A study synthesized hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives and evaluated their tyrosinase inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of known inhibitors .

Interaction Studies

Understanding the interaction between these compounds and biological targets is crucial for elucidating their pharmacodynamics:

  • Docking Studies : Computational docking studies have been performed to predict how these compounds bind to tyrosinase. The results indicated strong interactions with specific residues within the enzyme's active site .

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